2-((3-(2-氟苄基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-基)硫代)-N-(邻甲苯基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide is a useful research compound. Its molecular formula is C20H17FN6OS and its molecular weight is 408.46. The purity is usually 95%.
BenchChem offers high-quality 2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
LSD1 抑制剂: 对接研究表明,吡啶环中的氮原子与 Met332 之间的相互作用可能增强 [1,2,3]三唑并[4,5-d]嘧啶衍生物的活性。 这些化合物可以作为赖氨酸特异性脱甲基酶 1 (LSD1) 的潜在抑制剂,该酶与癌症进展有关 .
抗增殖活性: 基于此骨架,已经合成了包含肼的新型衍生物。 这些衍生物在针对各种癌细胞系(包括 MGC-803、PC3、PC9、EC9706 和 SMMC-7721)的抗增殖作用方面进行了评估 .
预测建模
定量构效关系 (QSAR) 研究已确定 [1,2,3]三唑并[4,5-d]嘧啶衍生物的关键描述符。 这些描述符有助于预测新型药物的疗效,并指导未来的药物发现工作 .
杂环化学
合成 [1,2,3]三唑并[4,5-d]嘧啶衍生物有助于杂环化学领域。 研究人员探索了不同的合成路线,并评估了这些化合物的生物活性 .
作用机制
Target of Action
The compound, also known as 2-({3-[(2-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-(2-methylphenyl)acetamide, has been identified as a potent inhibitor of Ubiquitin-Specific Protease 28 (USP28) . USP28 is a deubiquitinating enzyme that plays a crucial role in various cellular processes, including cell cycle regulation, DNA damage response, and chromatin remodeling .
Mode of Action
The compound interacts with USP28 by reversibly binding to it, thereby inhibiting its activity . This interaction directly affects the protein levels of USP28, leading to changes in the cellular processes that USP28 regulates .
Biochemical Pathways
The inhibition of USP28 by the compound affects several biochemical pathways. Most notably, it impacts the cell cycle, particularly the S phase . It also influences the epithelial-mesenchymal transition (EMT) progression, a key process in cancer metastasis .
Result of Action
The compound’s action results in the inhibition of cell proliferation . Specifically, it has been shown to inhibit the proliferation of gastric cancer cell lines . This suggests potential therapeutic applications of the compound in cancer treatment.
生物活性
The compound 2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide is a member of the triazolo-pyrimidine family, characterized by its unique molecular structure that integrates a triazole and pyrimidine framework. This compound has garnered attention due to its potential biological activities, particularly in cancer therapy through the inhibition of lysine-specific demethylase 1 (LSD1), an enzyme implicated in epigenetic regulation.
- Molecular Formula : C20H17FN6OS
- Molecular Weight : 408.46 g/mol
- Structural Features : The compound features a thioether linkage and an acetamide functional group, with a fluorobenzyl group enhancing its lipophilicity and pharmacokinetic properties.
The primary biological activity of this compound is attributed to its role as an LSD1 inhibitor . LSD1 is involved in the demethylation of histones, which affects gene expression and cellular processes such as proliferation and migration. By inhibiting LSD1, this compound can alter histone methylation patterns, leading to potential anticancer effects:
- Inhibition of Cell Proliferation : Studies have demonstrated that treatment with this compound results in decreased cell proliferation across various cancer cell lines.
- Impact on Gene Expression : The inhibition of LSD1 leads to changes in gene expression profiles that may contribute to reduced tumor growth and metastasis.
Biological Activity Studies
Recent research has explored the biological activities associated with triazolo-pyrimidine derivatives, including this compound. Key findings include:
-
Anticancer Activity :
- In vitro studies indicate that the compound exhibits significant anticancer properties against various cancer cell lines. For example, it has shown promising results in inhibiting gastric cancer cell lines with IC50 values comparable to established chemotherapeutic agents .
- Molecular docking studies reveal strong binding affinities between the compound and LSD1, suggesting effective inhibition of its enzymatic activity .
-
Structure-Activity Relationship (SAR) :
- The presence of the fluorobenzyl moiety enhances lipophilicity and biological activity compared to other derivatives lacking such modifications .
- Comparative analysis with structurally similar compounds highlights that the unique combination of functional groups in this compound contributes to its enhanced potency against cancer cells .
Table 1: Biological Activity Summary
Activity Type | Observed Effect | Reference |
---|---|---|
Anticancer | Inhibition of cell proliferation | |
LSD1 Inhibition | Alteration of histone methylation | |
Binding Affinity | Strong interaction with LSD1 |
Table 2: Structural Comparisons
Compound Name | Structural Features | Biological Activity |
---|---|---|
2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide | Triazole & pyrimidine core with thioether linkage | Anticancer |
5-Amino-1,2,4-triazole | Contains triazole ring | Antimicrobial |
6-Fluoropyrimidine | Fluorinated pyrimidine | Antitumor |
Case Studies
Several case studies have been conducted to evaluate the effectiveness of this compound in clinical settings:
- Gastric Cancer Treatment : A study demonstrated that compounds similar to this one showed significant inhibitory effects on gastric cancer cells. The data indicated a correlation between binding affinity and observed inhibition concentration (IC50), supporting the potential for development as a therapeutic agent .
- Molecular Docking Analysis : Using molecular docking simulations, researchers identified key amino acid residues within LSD1's active site that interact with the compound. This analysis provided insights into how structural modifications could enhance efficacy against specific cancer types .
属性
IUPAC Name |
2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN6OS/c1-13-6-2-5-9-16(13)24-17(28)11-29-20-18-19(22-12-23-20)27(26-25-18)10-14-7-3-4-8-15(14)21/h2-9,12H,10-11H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHTRWKYWZXUFEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。